FlunisolideHemihydrate

Description

Chemical Classification and Structural Characteristics

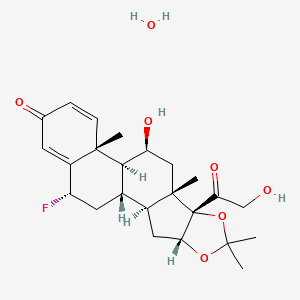

Flunisolide hemihydrate belongs to the pregnane steroid class, characterized by a 21-carbon skeleton with fused cyclohexane and cyclopentane rings. Its systematic IUPAC name is (6α,11β,16α)-6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione hemihydrate .

Molecular Architecture

- Core structure : A Δ¹,⁴-pregnadiene backbone with a 6α-fluoro substitution enhancing glucocorticoid receptor affinity.

- Functional groups :

- Hemihydrate form : Contains 0.5 water molecules per flunisolide molecule, confirmed via X-ray diffraction.

Table 1: Key Physicochemical Properties

The acetonide group stabilizes the molecule against enzymatic degradation, while the hemihydrate form improves crystallinity for aerosol formulation stability. Infrared (IR) spectra show distinct O-H stretching at 3,400 cm⁻¹ and C=O vibrations at 1,720 cm⁻¹, confirming hydrate formation.

Historical Development and Significance

Flunisolide was first synthesized in 1958 (US Patent 2,838,530) as part of efforts to develop fluorinated steroids with reduced systemic absorption. Key milestones include:

Chronological Advancements

- 1978 : FDA approval for intranasal use, marking the first corticosteroid spray with localized action.

- 1984 : Identification of hemihydrate as the thermodynamically stable form for metered-dose inhalers.

- 2002 : Discovery of novel polymorphs via supercritical fluid crystallization (SEDS technology).

The hemihydrate form became industrially preferred due to:

- Enhanced stability : Resists decomposition in hydrofluoroalkane propellants.

- Predictable dissolution : Maintains consistent particle size (3–5 μm) for pulmonary deposition.

- Patent protection : US Patent 4,273,710 (1981) secured manufacturing rights for the hydrate.

Flunisolide’s inclusion in the WHO Essential Medicines List (2019) underscores its global therapeutic importance.

Overview of Polymorphic Forms

Flunisolide exhibits four crystalline polymorphs , with Forms II and hemihydrate being commercially relevant.

Polymorph Characteristics

- Form I :

- Form II :

- Hemihydrate :

- Form III/IV :

Table 2: Comparative Polymorph Properties

| Property | Hemihydrate | Form II | Form III |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Solubility | 0.02 mg/mL | 0.015 mg/mL | 0.05 mg/mL |

| Hygroscopicity | Non-hygroscopic | Slight | High |

| XRD Peaks (2θ) | 8.7°, 12.3° | 9.1°, 13.5° | 7.9°, 14.2° |

Polymorph transitions are temperature- and solvent-dependent. For example, recrystallization from ethanol yields hemihydrate, while acetone favors Form III. These differences critically influence drug product performance, as hygroscopic forms compromise aerosol dispersion.

Properties

Molecular Formula |

C24H33FO7 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate |

InChI |

InChI=1S/C24H31FO6.H2O/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3;1H2/t13-,14-,16-,17-,19+,20+,22-,23-,24+;/m0./s1 |

InChI Key |

CQFNOACVVKSEOJ-VBQPQCOESA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.O |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione AeroBid Apo-Flunisolide flunisolide flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer flunisolide HFA flunisolide hydrofluoroalkane flunisolide, (6beta,11beta,16alpha)-isomer Inhacort Nasalide Nasarel ratio-Flunisolide Rhinalar RS-3999 Syntaris |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Conditions

-

Primary Solvent : Alkanols with 3–4 carbon atoms (e.g., n-butanol, isopropyl alcohol) containing 0.2–5% water by volume.

-

Temperature Profile : Dissolution at 75–117°C (near solvent boiling points), followed by controlled cooling to 35°C at 0.1–0.3°C/min.

-

Antisolvent Addition : n-Hexane or n-heptane (2–5 volumes relative to alkanol) precipitates Form A by reducing solubility.

Table 1: Crystallization Parameters for Form A Flunisolide Hemihydrate

| Parameter | Optimal Range | Impact on Polymorph |

|---|---|---|

| Alkanol Water Content | 1–4% v/v | Prevents solvate formation |

| Cooling Rate | 0.1–0.3°C/min | Ensures uniform nucleation |

| Antisolvent Ratio | 2:1 to 5:1 (hexane:alkanol) | Enhances yield (85–92%) |

Polymorph Characterization

Form A is distinguished by:

-

X-Ray Diffraction : Peaks at d-spacings 10.04 Å, 5.98 Å, and 5.53 Å (Table 2).

-

Thermal Analysis : Differential scanning calorimetry (DSC) shows an endothermic peak at 245°C corresponding to dehydration.

-

Hydration State : Karl Fischer titration confirms 2.0 ± 0.2% water content, consistent with hemihydrate stoichiometry.

Table 2: X-Ray Diffraction Data for Form A Flunisolide Hemihydrate

| d-Spacing (Å) | Relative Intensity (%) | 2θ (degrees) |

|---|---|---|

| 10.04 | 50 | 4.4 |

| 5.98 | 90 | 7.4 |

| 5.53 | 100 | 8.0 |

Industrial Manufacturing and Scalability

Axplora’s production facility (Farmabios, Italy) exemplifies industrial-scale synthesis, emphasizing:

-

Micronization : Jet milling reduces particle size to 2–5 μm, optimizing pulmonary delivery in inhalers.

-

Regulatory Compliance : EU and US DMF filings validate process robustness, with in-process controls for residual solvents (e.g., n-hexane < 290 ppm).

-

Packaging : Customizable solutions (e.g., amber glass vials under nitrogen) prevent hydrate degradation during storage.

Comparative Analysis of Crystallization Methods

Traditional methods using methanol or ethanol often yield solvates or unstable polymorphs due to solvent inclusion. In contrast, the n-butanol/water system:

-

Avoids Clathrate Formation : Water disrupts alkanol-steroid interactions, favoring hemihydrate over solvates.

-

Enhances Purity : Form A exhibits >99.5% chemical purity by HPLC, meeting USP monographs.

Challenges and Innovations

Chemical Reactions Analysis

Flunisolide undergoes several types of chemical reactions, including:

Oxidation: Flunisolide can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions, particularly in the liver, where it is converted to less active metabolites.

Substitution: Flunisolide can participate in substitution reactions, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dehydrogenated derivatives of flunisolide .

Scientific Research Applications

Pharmacological Profile

Flunisolide acts as a glucocorticoid receptor agonist, exerting anti-inflammatory effects through the inhibition of leukotriene and prostaglandin synthesis. The compound is rapidly absorbed following inhalation, with a bioavailability of less than 7% and a half-life ranging from approximately 1.8 to 5.1 hours, depending on the formulation and dosage .

Asthma Management

Flunisolide hemihydrate is primarily indicated for the long-term management of asthma. It is utilized as a prophylactic therapy to reduce airway inflammation and improve lung function. Clinical studies have demonstrated its effectiveness in decreasing eosinophilic inflammation in both central and peripheral airways .

Key Findings:

- A study involving twelve patients showed significant reductions in inflammatory markers (eosinophils, IL-5) after six weeks of treatment with HFA-flunisolide, leading to improved lung function (P < 0.05) .

- In a multicenter trial, flunisolide aerosol reduced the mean daily prednisone requirement by 59.2% among steroid-dependent patients, indicating its potential to minimize systemic steroid use .

Chronic Obstructive Pulmonary Disease (COPD)

While less commonly prescribed for COPD compared to asthma, flunisolide has been explored for its potential benefits in managing this condition due to its anti-inflammatory properties.

Case Studies

Comparative Efficacy

Flunisolide has been compared with other inhaled corticosteroids (ICS) in various studies:

| Medication | Efficacy Comparison |

|---|---|

| Fluticasone | Similar efficacy in asthma control but with different side effect profiles |

| Budesonide | Comparable reduction in exacerbations; flunisolide may have fewer systemic effects |

Safety Profile

Flunisolide is generally well-tolerated; however, potential side effects include oral thrush, dysphonia, and increased risk of pneumonia in COPD patients . Long-term use may lead to systemic corticosteroid effects, although these are less pronounced compared to oral corticosteroids.

Mechanism of Action

Flunisolide exerts its effects by activating glucocorticoid receptors in the nasal mucosa. This activation leads to the suppression of inflammatory mediators such as prostaglandins and leukotrienes. The compound also reduces the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, thereby reducing inflammation and nasal symptoms .

Comparison with Similar Compounds

Key Properties:

- CAS Numbers : 77326-96-6 (hemihydrate), 3385-03-3 (anhydrous form) .

- Molecular Weight : 434.5 g/mol (anhydrous) .

- Mechanism: Binds to GR, inhibiting pro-inflammatory cytokines (e.g., IL-4, IL-13) and inducing eosinophil apoptosis .

- Dosage Forms : Nasal sprays (e.g., Aerospan HFA, Rhinalar) and inhalers .

- Efficacy : Reduces granulomatous inflammation and fibrosis in murine silicosis models at 10 µg/mouse doses .

Structural and Molecular Comparisons

Flunisolide Hemihydrate belongs to the corticosteroid class, sharing structural similarities with other inhaled glucocorticoids like Fluticasone Propionate and Budesonide . Key differences include:

| Property | Flunisolide Hemihydrate | Fluticasone Propionate | Budesonide |

|---|---|---|---|

| Molecular Formula | C${24}$H${31}$FO$6$·½H$2$O | C${25}$H${31}$F$3$O$5$S | C${25}$H${34}$O$_6$ |

| Molecular Weight | 434.5 g/mol (anhydrous) | 500.6 g/mol | 430.5 g/mol |

| Water Solubility | Low (hemihydrate form) | Very low | Low |

| Receptor Binding Affinity | High GR affinity | Very high GR affinity | Moderate GR affinity |

| Half-Life | ~1.8 hours | ~10 hours | ~2.8 hours |

Key Notes:

- The hemihydrate form enhances stability and solubility compared to anhydrous Flunisolide .

- Fluticasone’s trifluorinated structure increases lipophilicity and potency, whereas Budesonide’s acetal group improves topical activity .

Pharmacological and Clinical Comparisons

Anti-Inflammatory and Anti-Fibrotic Effects:

- Flunisolide Hemihydrate: Inhibits silica-induced granuloma formation (57% reduction) and collagen deposition in mice . Suppresses IL-13-driven fibroblast proliferation and MCP-1/CCL-2 release . Induces eosinophil apoptosis, critical in asthma management .

- Fluticasone Propionate :

- Budesonide :

Dosage and Administration:

| Compound | Effective Dose (Human) | Route | Duration of Action |

|---|---|---|---|

| Flunisolide Hemihydrate | 80 µg/inhalation (Aerospan) | Inhalation | 12–24 hours |

| Fluticasone Propionate | 100–500 µg/dose | Inhalation | 24 hours |

| Budesonide | 180–360 µg/dose | Inhalation/Nasal | 12 hours |

Limitations and Unique Advantages

Q & A

Q. What standardized analytical methods are recommended to characterize Flunisolide Hemihydrate’s physicochemical properties?

To ensure accurate characterization, employ techniques such as:

- High-Performance Liquid Chromatography (HPLC) for purity assessment, validated against CAS 3385-03-3 .

- Thermogravimetric Analysis (TGA) to confirm hemihydrate stability by monitoring mass loss during dehydration .

- X-ray Fluorescence (XRF) for elemental composition verification, as demonstrated in calcium sulfate hemihydrate studies .

- Melting Point Analysis (237–240°C with decomposition) to cross-reference identity .

Q. How can researchers validate the anti-inflammatory efficacy of Flunisolide Hemihydrate in preliminary in vitro models?

- Use HEK cell lines expressing human glucocorticoid receptors (hGLP-1R) to measure calcium flux activation, a proxy for receptor binding .

- Quantify eosinophil apoptosis via flow cytometry (e.g., Annexin V/PI staining) to assess cellular response .

- Include dexamethasone as a positive control to benchmark potency .

Advanced Research Questions

Q. What experimental designs address contradictions in reported glucocorticoid receptor binding affinities of Flunisolide Hemihydrate?

- Comparative Dose-Response Curves : Test across multiple cell lines (e.g., primary vs. immortalized cells) to isolate receptor heterogeneity .

- Blinded Replication : Collaborate with independent labs to reproduce assays, minimizing batch-specific variability .

- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies and prioritize hypotheses .

Q. How can the hemihydrate form’s stability be optimized during synthesis or storage?

- Controlled Dehydration Studies : Mimic metastable phase transitions observed in gypsum-to-bassanite systems by regulating temperature (≤100°C) and humidity (<50% RH) .

- Powder X-ray Diffraction (PXRD) : Monitor crystallinity shifts under stress conditions (e.g., light, heat) .

- Accelerated Aging Tests : Correlate degradation kinetics with bioactivity loss using regression models .

Q. What methodologies quantify Flunisolide Hemihydrate’s selectivity for glucocorticoid receptors over mineralocorticoid receptors?

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-dexamethasone) in receptor-enriched membrane preparations .

- Molecular Dynamics Simulations : Predict binding pocket interactions using crystallographic data from homologous receptors .

- Transcriptional Profiling : Compare gene expression patterns (e.g., NF-κB vs. GRE pathways) in treated cell lines .

Methodological Challenges & Solutions

Q. How to resolve discrepancies between in vitro potency and in vivo pharmacokinetics?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate solubility (LogP: N/A ), bioavailability, and tissue distribution data .

- Microsampling Techniques : Use serial blood draws in rodent models to track plasma half-life and metabolite formation .

- Co-Administration Studies : Test with CYP3A4 inhibitors to assess metabolic stability .

Q. What statistical approaches are robust for analyzing dose-dependent apoptosis induction?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .

- Bayesian Hierarchical Models : Account for inter-experiment variability in multi-lab studies .

- Sensitivity Analysis : Identify outliers using Grubbs’ test or leverage residual plots .

Data Reprodubility & Ethical Considerations

Q. How to ensure experimental reproducibility in receptor activation studies?

- Detailed Protocols : Adhere to guidelines for documenting cell culture conditions (e.g., passage number, media composition) .

- Open Data Practices : Share raw calcium flux and apoptosis datasets via repositories like Figshare .

- Negative Controls : Include vehicle-treated groups and receptor-knockout models to validate specificity .

Q. What ethical frameworks apply when translating Flunisolide Hemihydrate research to preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.